molecular formula C9H12F2N2 B8358835 3-(3,5-Difluorophenyl)propane-1,2-diamine

3-(3,5-Difluorophenyl)propane-1,2-diamine

Cat. No. B8358835
M. Wt: 186.20 g/mol
InChI Key: PACRZYBVWIMKSJ-UHFFFAOYSA-N
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Patent
US09187426B2

Procedure details

Following the procedure as described in Preparation 11, making variations as required to replace 2-aminopentanenitrile with 2-amino-3-(3,5-difluorophenyl)-propanamide to react with lithium aluminum hydride, 3-(3,5-difluorophenyl)propane-1,2-diamine was obtained as a colorless solid in 75% yield: The crude product was used for the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC(CCC)C#N.[NH2:8][CH:9]([CH2:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[C:16]([F:21])[CH:15]=1)[C:10]([NH2:12])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[F:20][C:18]1[CH:19]=[C:14]([CH2:13][CH:9]([NH2:8])[CH2:10][NH2:12])[CH:15]=[C:16]([F:21])[CH:17]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#N)CCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)N)CC1=CC(=CC(=C1)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 11

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)CC(CN)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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